[4-(4-METHYLBENZYL)PIPERAZINO](3-NITROPHENYL)METHANONE
Overview
Description
4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: is a chemical compound with the empirical formula C11H13N3O3. It is also known by its CAS number 72141-41-4
Preparation Methods
The synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 4-nitrobenzoyl chloride with piperazine in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the process is carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide.
Scientific Research Applications
4-(4-METHYLBENZYL)PIPERAZINOMETHANONE has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for testing and calibration purposes.
Biology: The compound can be used in biological assays to study its effects on various biological systems.
Industry: The compound can be used in the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar compounds to 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE include:
(4-Nitrophenyl)(piperazino)methanone: Shares a similar structure but lacks the methylbenzyl group.
4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: Contains additional methoxy groups on the phenyl ring. The uniqueness of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(3-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-5-7-16(8-6-15)14-20-9-11-21(12-10-20)19(23)17-3-2-4-18(13-17)22(24)25/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVMVHNFXMZTQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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